molecular formula C19H15ClF7N5O2 B602828 Umibecestat CAS No. 1387560-01-1

Umibecestat

Katalognummer B602828
CAS-Nummer: 1387560-01-1
Molekulargewicht: 513.8
InChI-Schlüssel: PSBBWFNMHDUTRH-DLBZAZTESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Umibecestat, also known as CNP520, is an oral, small-molecule inhibitor of the aspartyl protease BACE . It was designed to reduce Aβ production to prevent or treat Alzheimer’s disease . It was developed by Novartis and is being jointly developed with Amgen .


Synthesis Analysis

Starting from lead compound 6, 5-amino-1,4-oxazine BACE1 inhibitors were optimized in order to improve potency, brain penetration, and metabolic stability . The insertion of a Me and a CF3 group at the 6-position of the 5-amino-1,4-oxazine led to the development of Umibecestat .


Molecular Structure Analysis

The molecular structure of Umibecestat is represented in a 2D structure . The molecular formula is C19H15ClF7N5O2 .


Chemical Reactions Analysis

Umibecestat shows dose-dependent effects on Aβ40 and a long duration of action in both rat brain and CSF . It also shows a > 75% reduction on Aβ40 and Aβ42 in CSF after dosing and returns slowly to baseline over the next 7 days .


Physical And Chemical Properties Analysis

Umibecestat has a molecular weight of 513.80 . It is a synthetic organic compound .

Wissenschaftliche Forschungsanwendungen

  • Safety and Echocardiogram Effects : A pooled analysis of three randomized Phase I/IIa clinical trials, including 372 healthy subjects, confirmed that umibecestat does not have a clinically relevant effect on the QTc interval (a measure of heart rhythm), PR interval, QRS duration, or heart rate, even at supratherapeutic doses. This finding was endorsed by the US Food and Drug Administration (FDA) (Vormfelde et al., 2020).

  • Effectiveness in Alzheimer's Disease Prevention : Studies from the Alzheimer Prevention Initiative (API) Generation Program evaluated umibecestat, a BACE1 inhibitor, for its effectiveness in delaying the onset of Alzheimer's disease symptoms in APOE4 carriers. However, recruitment and treatment with umibecestat were terminated in July 2019 due to a signal of mild worsening in some cognitive function measures (Tariot et al., 2020).

  • Biomarker Phenotyping in Alzheimer's Disease : The API Generation Program also collected data from imaging and fluid biomarkers to evaluate the effectiveness of umibecestat and another treatment, CAD106. This study aimed to explore the relationships between various biomarkers and baseline characteristics of participants (Rouzade‐Dominguez et al., 2020).

  • Challenges in Alzheimer's Disease Drug Development : The discontinuation of umibecestat's development due to cognitive function worsening has cast a longer shadow on the prospects for BACE1 inhibitors in Alzheimer’s disease treatment. This aligns with the trend of failed trials in amyloid-modulating Alzheimer disease candidates, questioning the viability of this strategy for developing effective Alzheimer's therapeutics (Mullard, 2019).

  • Impact on Brain Volumes : Another study in the API Generation Program focused on the effects of umibecestat treatment and its discontinuation on hippocampal and whole-brain volumes. It examined whether BACE inhibitor-related brain shrinkage was apparent soon after treatment initiation, non-progressive, limited to amyloid-positive participants, and reversible following discontinuation (Reiman et al., 2020).

Eigenschaften

IUPAC Name

N-[6-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-5-fluoropyridin-2-yl]-3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClF7N5O2/c1-16(7-34-17(2,15(28)32-16)19(25,26)27)13-10(21)3-4-11(30-13)31-14(33)12-9(20)5-8(6-29-12)18(22,23)24/h3-6H,7H2,1-2H3,(H2,28,32)(H,30,31,33)/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBBWFNMHDUTRH-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(C(=N1)N)(C)C(F)(F)F)C2=C(C=CC(=N2)NC(=O)C3=C(C=C(C=N3)C(F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CO[C@@](C(=N1)N)(C)C(F)(F)F)C2=C(C=CC(=N2)NC(=O)C3=C(C=C(C=N3)C(F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClF7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Umibecestat

CAS RN

1387560-01-1
Record name Umibecestat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1387560011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UMIBECESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4612B80545
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.